molecular formula C8H18INO2S B11939394 N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide CAS No. 92658-16-7

N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide

Cat. No.: B11939394
CAS No.: 92658-16-7
M. Wt: 319.21 g/mol
InChI Key: MJFUHCQUHRVOEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide is a unique chemical compound with the molecular formula C8H18INO2S It is known for its distinctive structure, which includes a thietane ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide typically involves the reaction of a thietane derivative with an appropriate iodide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to thioethers.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox cycles that influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N,2-tetramethyl-3-thietanaminium 1,1-dioxide iodide
  • 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide
  • 4-(ethoxycarbonyl)-N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide

Uniqueness

N,N,N,2,2-pentamethyl-3-thietanaminium 1,1-dioxide iodide is unique due to its specific arrangement of methyl groups and the presence of a thietane ring This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds

Properties

CAS No.

92658-16-7

Molecular Formula

C8H18INO2S

Molecular Weight

319.21 g/mol

IUPAC Name

(2,2-dimethyl-1,1-dioxothietan-3-yl)-trimethylazanium;iodide

InChI

InChI=1S/C8H18NO2S.HI/c1-8(2)7(9(3,4)5)6-12(8,10)11;/h7H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

MJFUHCQUHRVOEG-UHFFFAOYSA-M

Canonical SMILES

CC1(C(CS1(=O)=O)[N+](C)(C)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.